molecular formula C14H28N2O2 B6633591 7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide

7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide

Cat. No.: B6633591
M. Wt: 256.38 g/mol
InChI Key: STRKIGVDDQOXTM-UHFFFAOYSA-N
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Description

7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide is a versatile chemical compound with a unique structure that includes a six-membered cyclohexyl ring, a primary amine group, a hydroxyl group, and a heptanamide chain. This compound is used in various scientific research applications due to its distinctive properties and potential for diverse chemical reactions .

Properties

IUPAC Name

7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c15-10-6-2-1-3-9-14(18)16-13-8-5-4-7-12(13)11-17/h12-13,17H,1-11,15H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRKIGVDDQOXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)NC(=O)CCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Heptanamide Chain: The heptanamide chain is attached through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminum hydride).

    Substitution: The primary amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH4 or NaBH4 (sodium borohydride) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH (sodium hydroxide) or K2CO3 (potassium carbonate).

Major Products Formed

Scientific Research Applications

7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic applications, including drug discovery and development.

    Industry: Employed in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of 7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide involves its interaction with specific molecular targets and pathways. The primary amine group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

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